1-Benzoyl-1H-benzotriazole
Overview
Description
1-Benzoyl-1H-benzotriazole is a heterocyclic compound that features a benzoyl group attached to a benzotriazole ring. This compound is known for its versatility in organic synthesis and its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoyl-1H-benzotriazole can be synthesized through the reaction of benzotriazole with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the benzotriazole acting as a nucleophile and attacking the carbonyl carbon of the benzoyl chloride, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-1H-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The benzotriazole ring can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form benzotriazole-based N-oxides or reduction to yield benzotriazole derivatives with different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically occurring in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzotriazole derivatives.
Oxidation and Reduction: Products include benzotriazole N-oxides and reduced benzotriazole derivatives.
Scientific Research Applications
1-Benzoyl-1H-benzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds and as a protecting group for amines.
Biology: The compound is utilized in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Medicine: Research has explored its potential as a pharmacophore in the development of new drugs, including antiviral and anticancer agents.
Industry: It serves as a corrosion inhibitor for metals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 1-benzoyl-1H-benzotriazole involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The benzotriazole ring can stabilize negative charges through resonance, making it a versatile intermediate in various chemical reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity by binding to active sites or altering their conformation .
Comparison with Similar Compounds
1H-Benzotriazole: A parent compound with similar chemical properties but lacking the benzoyl group.
1-Cyanobenzotriazole: A derivative used as an electrophilic cyanation reagent.
Tolyltriazole: Similar in structure but with a tolyl group instead of a benzoyl group, offering better solubility in some organic solvents
Uniqueness: 1-Benzoyl-1H-benzotriazole is unique due to the presence of the benzoyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it particularly valuable in synthetic organic chemistry and industrial applications .
Properties
IUPAC Name |
benzotriazol-1-yl(phenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c17-13(10-6-2-1-3-7-10)16-12-9-5-4-8-11(12)14-15-16/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEMOXPSTTXLRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341099 | |
Record name | 1-Benzoyl-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4231-62-3 | |
Record name | 1-Benzoyl-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzoyl-1H-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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